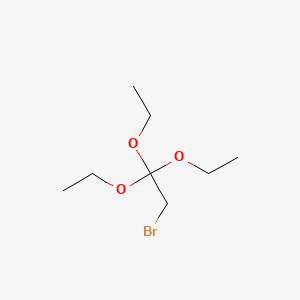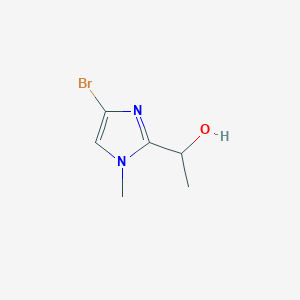
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol is a chemical compound with the molecular formula C6H9BrN2O It is characterized by the presence of a bromine atom attached to a methylated imidazole ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol typically involves the bromination of 1-methylimidazole followed by the introduction of an ethanol group. One common method includes:
Bromination: 1-methylimidazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to yield 4-bromo-1-methylimidazole.
Ethanol Addition: The brominated product is then treated with an ethanol derivative, such as ethylene oxide or ethyl bromide, under basic conditions to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetaldehyde or 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetic acid.
Reduction: 1-(1-Methyl-1H-imidazol-2-yl)-ethanol.
Substitution: 1-(4-Azido-1-methyl-1H-imidazol-2-yl)-ethanol.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form covalent bonds with active site residues.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. The ethanol group may enhance the compound’s solubility and facilitate its interaction with hydrophilic regions of the target molecule.
Comparison with Similar Compounds
1-(4-Bromo-1H-imidazol-2-yl)-ethanol: Lacks the methyl group on the imidazole ring.
1-(4-Chloro-1-methyl-1H-imidazol-2-yl)-ethanol: Contains a chlorine atom instead of bromine.
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol: Contains a methanol group instead of ethanol.
Uniqueness: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol is unique due to the presence of both a bromine atom and a methyl group on the imidazole ring, which can influence its reactivity and interaction with biological targets. The ethanol group also provides additional functional versatility compared to similar compounds with different substituents.
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
1-(4-bromo-1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-8-5(7)3-9(6)2/h3-4,10H,1-2H3 |
InChI Key |
KUESBPOHPSZPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CN1C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


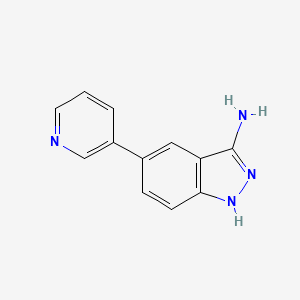

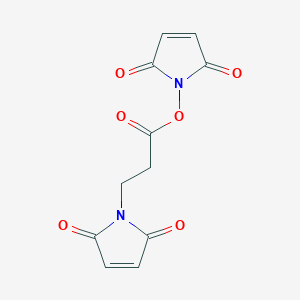
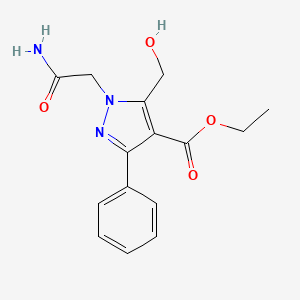

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
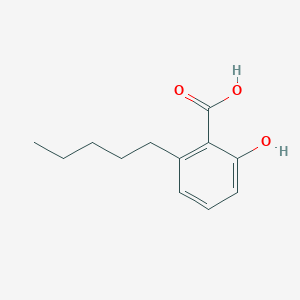
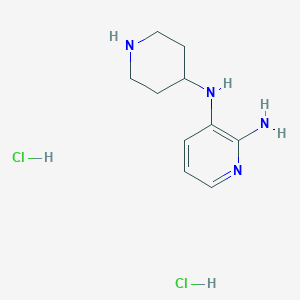
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
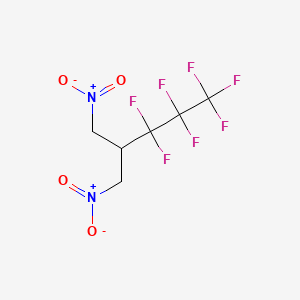
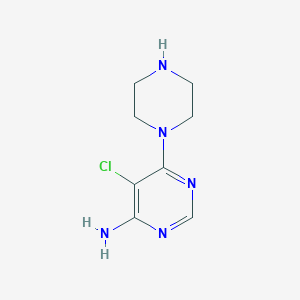
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)

